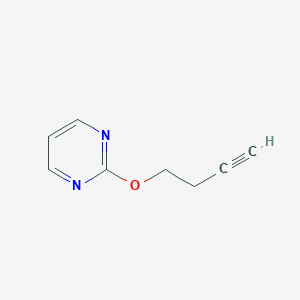
2-(But-3-yn-1-yloxy)pyrimidine
描述
2-(But-3-yn-1-yloxy)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
Recent studies have indicated that pyrimidine derivatives, including 2-(But-3-yn-1-yloxy)pyrimidine, exhibit notable antiviral properties. For instance, derivatives with similar structures have shown effectiveness against various viral infections through mechanisms that inhibit viral replication. A study highlighted the iterative design process that improved antiviral activity significantly, suggesting that modifications to the pyrimidine scaffold can lead to enhanced efficacy against viruses such as measles .
Anticancer Properties
Pyrimidine derivatives are well-documented for their anticancer activities. Research has shown that compounds containing a pyrimidine ring can inhibit key enzymes involved in cancer cell proliferation. For example, bis-pyrrolo[2,3-d]pyrimidines have demonstrated potent antiproliferative effects against several cancer cell lines, including lung and pancreatic cancers . The introduction of substituents like the butynyl group may further enhance these properties by increasing binding affinity to target proteins involved in tumor growth.
Antimicrobial Effects
The antimicrobial potential of pyrimidines has been explored extensively. Compounds similar to this compound have shown activity against various bacterial strains, making them candidates for developing new antibiotics . Their mechanism often involves disrupting bacterial protein synthesis or inhibiting key metabolic pathways.
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods, including:
- Sonogashira Coupling : This method utilizes palladium-catalyzed coupling reactions to form carbon-carbon bonds between a halogenated pyrimidine and an alkyne, facilitating the introduction of the butynyl moiety.
- Nucleophilic Substitution : The reaction of appropriate pyrimidine derivatives with alkoxy groups can yield the desired compound efficiently.
Case Studies
属性
CAS 编号 |
111097-47-3 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-but-3-ynoxypyrimidine |
InChI |
InChI=1S/C8H8N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h1,4-6H,3,7H2 |
InChI 键 |
MQNQKDMXJFRITO-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=NC=CC=N1 |
规范 SMILES |
C#CCCOC1=NC=CC=N1 |
同义词 |
Pyrimidine, 2-(3-butynyloxy)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














